
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine
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Overview
Description
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine is a compound that belongs to the class of catechol siderophores. These compounds are known for their ability to chelate iron, which is essential for various biological processes. The presence of the 2,3-dihydroxybenzoyl group in its structure allows it to form strong complexes with iron ions, making it a valuable compound in both biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine typically involves the coupling of 2,3-dihydroxybenzoic acid with L-alanine and L-threonine. The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bonds. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using fermentation processes. Microorganisms such as Streptomyces varsoviensis can be genetically engineered to produce this compound in large quantities. The fermentation broth is then subjected to purification processes such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl groups in the catechol ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced catechol derivatives, and substituted catechol compounds.
Scientific Research Applications
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is studied for its role in microbial iron acquisition and its potential as an antimicrobial agent.
Medicine: Research is being conducted on its potential use in drug delivery systems, particularly for targeting iron-dependent pathogens.
Industry: It is used in the development of biosensors for detecting iron levels in various samples.
Mechanism of Action
The primary mechanism of action of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine involves its ability to chelate iron. The catechol moiety forms strong complexes with ferric ions (Fe3+), facilitating the transport and utilization of iron in biological systems. This chelation process is crucial for microorganisms that rely on siderophores to acquire iron from their environment. The compound’s ability to bind iron also makes it a potential candidate for therapeutic applications, such as targeting iron-dependent pathogens.
Comparison with Similar Compounds
Similar Compounds
Enterobactin: A well-known catechol siderophore produced by Escherichia coli.
Trichrysobactin: Another catechol siderophore with a similar structure.
N,N’-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine: A derivative of enterobactin.
Uniqueness
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine is unique due to its specific combination of amino acids (L-alanine and L-threonine) and the 2,3-dihydroxybenzoyl group. This unique structure allows it to form specific interactions with iron ions and other biological molecules, making it a valuable compound for various applications.
Biological Activity
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15N1O4
- Molecular Weight : 239.25 g/mol
- CAS Number : 88167-28-6
The biological activity of this compound is attributed to its interaction with specific cellular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in bacterial siderophore synthesis, which is crucial for bacterial iron acquisition and virulence .
- Antimicrobial Properties : It exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties against various pathogens. A systematic screening revealed its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival . In vitro studies demonstrated that it could inhibit the growth of several cancer cell lines.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Study 2: Anticancer Potential
In a study assessing the anticancer potential:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : The compound reduced cell viability by approximately 50% at a concentration of 100 µg/mL after 48 hours of treatment .
Comparative Analysis
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate to High | Moderate |
Standard Antibiotics | High | Low |
Chemotherapeutic Agents | Low | High |
Properties
CAS No. |
88167-28-6 |
---|---|
Molecular Formula |
C14H18N2O7 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H18N2O7/c1-6(12(20)16-10(7(2)17)14(22)23)15-13(21)8-4-3-5-9(18)11(8)19/h3-7,10,17-19H,1-2H3,(H,15,21)(H,16,20)(H,22,23)/t6-,7+,10-/m0/s1 |
InChI Key |
XVYSGUYPIMZAAK-PJKMHFRUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)C1=C(C(=CC=C1)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)C1=C(C(=CC=C1)O)O)O |
Origin of Product |
United States |
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